N'-hydroxynonanimidamide

Description

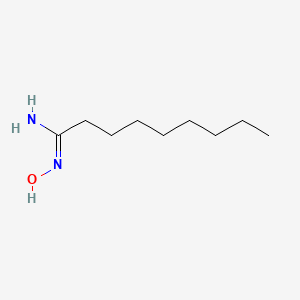

Chemical Structure: N'-Hydroxynonanimidamide (C₉H₂₀N₂O) is a nine-carbon aliphatic amidoxime derivative characterized by a terminal hydroxylamine group (-NHOH) and a nitrile-derived amidine structure. Its synthesis involves reacting nonanenitrile with hydroxylamine hydrochloride under basic conditions (NaHCO₃) in isopropyl alcohol at 80–85°C, yielding a white solid with a melting point of 79–81°C and 59% efficiency .

Properties

Molecular Formula |

C9H20N2O |

|---|---|

Molecular Weight |

172.27 g/mol |

IUPAC Name |

N'-hydroxynonanimidamide |

InChI |

InChI=1S/C9H20N2O/c1-2-3-4-5-6-7-8-9(10)11-12/h12H,2-8H2,1H3,(H2,10,11) |

InChI Key |

BFNMHBKYKMIUEQ-UHFFFAOYSA-N |

Isomeric SMILES |

CCCCCCCC/C(=N/O)/N |

Canonical SMILES |

CCCCCCCCC(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxynonanimidamide typically involves the reaction of nonanoyl chloride with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Preparation of Nonanoyl Chloride: Nonanoic acid is treated with thionyl chloride (SOCl2) to form nonanoyl chloride.

Reaction with Hydroxylamine: Nonanoyl chloride is then reacted with hydroxylamine hydrochloride in the presence of a base such as pyridine to yield N’-hydroxynonanimidamide.

Industrial Production Methods

Industrial production of N’-hydroxynonanimidamide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxynonanimidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert N’-hydroxynonanimidamide to primary amines.

Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of oximes or nitriles.

Reduction: Formation of primary amines.

Substitution: Formation of substituted amidines or other derivatives.

Scientific Research Applications

N’-hydroxynonanimidamide has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.

Medicine: Explored for its potential therapeutic applications, including antimicrobial and anticancer properties.

Industry: Utilized in the production of specialty chemicals and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N’-hydroxynonanimidamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt normal enzymatic activity, leading to various biological effects. The pathways involved in its mechanism of action include:

Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate binding and subsequent catalysis.

Signal Transduction: Modulation of signaling pathways by interacting with key proteins involved in cellular communication.

Comparison with Similar Compounds

Key Properties :

- ¹H-NMR : δ 4.52 (br. s, 2H, -NHOH), 2.13 (t, J = 7.5 Hz, 2H, CH₂), 0.87 (t, J = 6.7 Hz, 3H, terminal CH₃) .

- Applications : Serves as a precursor for synthesizing 1,2,4-oxadiazoles (e.g., compounds 47 and 48 in ), which are explored for antiparasitic activity .

Comparative Analysis with Structural Analogs

Key Observations :

- Chain Length and Solubility: N'-Hydroxynonanimidamide’s nine-carbon chain enhances lipophilicity compared to shorter analogs like N-Hydroxy-2-phenylethanimidamide, which has a phenyl group for aromatic interactions .

- Reactivity: this compound undergoes microwave-assisted cyclization to form 1,2,4-oxadiazoles, whereas NHS is primarily used for activating carboxyl groups in peptides .

Functional Group Impact on Bioactivity

- Antiparasitic Activity: this compound-derived oxadiazoles (e.g., compound 47) show brominated alkyl chains, enhancing membrane permeability in parasites . In contrast, N'-Hydroxy-2-phenylethanimidamide’s aromatic structure may target fungal ergosterol biosynthesis .

Stability and Handling

- Thermal Stability: this compound is stable under microwave conditions (160°C), unlike NHS, which degrades above 100°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.